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Abstract
ODM-204 is a novel, orally available, nonsteroidal small molecule designed for the treatment of

castration-resistant prostate cancer (CRPC). It exhibits a unique dual-action mechanism,

functioning as both a potent androgen receptor (AR) antagonist and a selective inhibitor of the

CYP17A1 enzyme. This dual inhibition is intended to provide a more comprehensive blockade

of the androgen signaling pathway, which remains a key driver of tumor growth in CRPC.

Preclinical studies demonstrated significant antitumor activity in various models, and a Phase I

clinical trial (DUALIDES) has been conducted. However, the clinical development of ODM-204
was ultimately halted due to unfavorable pharmacokinetic properties. This technical guide

provides an in-depth overview of the core mechanism of action of ODM-204, supported by

available quantitative data, experimental methodologies, and pathway visualizations.

Introduction to the Dual-Action Strategy
Castration-resistant prostate cancer (CRPC) is characterized by the continued proliferation of

prostate cancer cells despite androgen deprivation therapy (ADT). A primary driver of this

resistance is the persistent activation of the androgen receptor (AR) signaling pathway. This

can occur through various mechanisms, including AR overexpression, mutations that allow

activation by other ligands, and intratumoral androgen synthesis.
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ODM-204 was developed to address this challenge through a dual-pronged attack on the AR

signaling axis. By simultaneously inhibiting the CYP17A1 enzyme and directly antagonizing the

androgen receptor, ODM-204 aims to both reduce the production of androgens and block the

action of any remaining androgens at the receptor level.

Mechanism of Action
Inhibition of CYP17A1
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing two key

reactions: 17α-hydroxylase and 17,20-lyase activities. The inhibition of CYP17A1 by ODM-204
effectively blocks the conversion of pregnenolone and progesterone into

dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone

and dihydrotestosterone (DHT).[1][2][3] This leads to a significant reduction in the levels of

circulating and intratumoral androgens.

Antagonism of the Androgen Receptor
In addition to inhibiting androgen synthesis, ODM-204 is a direct and high-affinity antagonist of

the androgen receptor.[1][2][3] It binds to the ligand-binding domain of the AR, preventing the

binding of androgens such as testosterone and DHT. This antagonism inhibits the subsequent

conformational changes in the AR, its nuclear translocation, and the transcription of androgen-

responsive genes that are crucial for prostate cancer cell growth and survival.[3]

Quantitative Data
The following tables summarize the key quantitative data for ODM-204 from preclinical and

clinical studies.

Table 1: In Vitro Inhibitory Activity of ODM-204
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Target Assay Type Value Reference

CYP17A1 Inhibition Assay IC50 = 22 nM [4][5][6]

Androgen Receptor

(wild-type)
Binding Affinity Ki = 47 nM [5][6]

LNCaP cell

proliferation
Inhibition Assay IC50 = 170 nM [5]

VCaP cell proliferation Inhibition Assay IC50 = 280 nM [5]

AR mutant T877A Transactivation Assay IC50 = 95 nM [5]

AR mutant W741L Transactivation Assay IC50 = 277 nM [5]

AR mutant F876L Transactivation Assay IC50 = 6 nM [5]

Table 2: Phase I Clinical Trial (DUALIDES) Data for ODM-204[7][8][9]

Parameter Finding

Dose Escalation Cohorts
50, 100, 200, 300, and 500 mg twice daily with

prednisone

Adverse Events (most common)
Fatigue, nausea, decreased appetite, diarrhea,

vomiting

Pharmacokinetics

AUC and Cmax increased with dose up to 300

mg. Steady-state concentrations on day 8 were

unexpectedly decreased at higher doses

compared to day 1.

Efficacy

30% of patients showed a PSA decrease, with a

median decrease of 47%. At 12 weeks, 13% of

patients had a PSA response (≥ 50% reduction).

Experimental Protocols
CYP17A1 Inhibition Assay
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The inhibitory activity of ODM-204 on CYP17A1 was assessed using in vitro assays with

human and rat testicular microsomes and a human adrenal cortex cell line.[5] A typical protocol

for such an assay would involve:

Preparation of Microsomes: Isolation of microsomes from human or rat testicular tissue, or

from a suitable adrenal cell line (e.g., NCI-H295R).

Incubation: Incubation of the microsomes with a known concentration of a CYP17A1

substrate (e.g., radiolabeled pregnenolone or progesterone) in the presence of varying

concentrations of ODM-204.

Extraction and Analysis: Extraction of the steroids from the reaction mixture and separation

using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Quantification: Quantification of the conversion of the substrate to its product (e.g., 17α-

hydroxyprogesterone or androstenedione) to determine the inhibitory effect of ODM-204 and

calculate the IC50 value.

Androgen Receptor Binding Assay
The binding affinity of ODM-204 to the wild-type AR was determined using a competition

binding assay with cytosolic lysates from the ventral prostates of castrated rats.[5] A general

protocol for this assay is as follows:

Preparation of Cytosolic Lysates: Homogenization of ventral prostate tissue from castrated

rats to obtain a cytosolic fraction rich in androgen receptors.

Competition Binding: Incubation of the cytosolic lysates with a fixed concentration of a

radiolabeled androgen (e.g., [3H]-R1881) and increasing concentrations of unlabeled ODM-
204.

Separation of Bound and Unbound Ligand: Separation of the receptor-bound radioligand

from the unbound radioligand, typically by filtration or dextran-coated charcoal adsorption.

Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation

counting.
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Data Analysis: Calculation of the Ki value for ODM-204 based on the displacement of the

radioligand.

VCaP Xenograft Model
The in vivo antitumor activity of ODM-204 was evaluated in a VCaP xenograft model.[1][2][10]

VCaP cells are derived from a human prostate cancer vertebral metastasis and are androgen-

sensitive, expressing wild-type AR. The general protocol for this model is:

Cell Culture: VCaP cells are cultured in appropriate media.

Tumor Implantation: A suspension of VCaP cells is subcutaneously injected into

immunocompromised male mice (e.g., nude or SCID mice).

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized

into treatment and control groups. ODM-204 is administered orally at a specified dose and

schedule.

Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is

monitored as an indicator of toxicity.

Endpoint Analysis: At the end of the study, tumors are excised and weighed, and may be

used for further analysis (e.g., immunohistochemistry, gene expression analysis).

Signaling Pathways and Experimental Workflow
Visualizations
The following diagrams illustrate the dual-action mechanism of ODM-204 and a typical

experimental workflow.
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Caption: Dual-action mechanism of ODM-204.
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Caption: VCaP xenograft model workflow.

Conclusion and Future Directions
ODM-204 represents a rational and innovative approach to treating CRPC by dually targeting

androgen synthesis and receptor signaling. Preclinical data demonstrated its potential to

effectively inhibit the growth of prostate cancer cells. However, the unfavorable

pharmacokinetic profile observed in the Phase I clinical trial, specifically the decrease in
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steady-state plasma concentrations at higher doses, led to the discontinuation of its

development.[8][9]

While ODM-204 itself may not proceed to further clinical stages, the concept of dual inhibition

of CYP17A1 and the androgen receptor remains a compelling strategy. Future research in this

area could focus on developing new chemical entities with similar dual-action mechanisms but

improved pharmacokinetic properties. Understanding the metabolic pathways and potential for

autoinduction of metabolism that may have affected ODM-204 will be crucial for the design of

next-generation dual-acting AR-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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